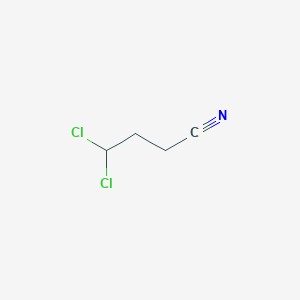
4,4-Dichlorobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.
From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
4-Hydroxybutanenitrile: Formed via substitution.
4,4-Dichlorobutylamine: Formed via reduction.
4,4-Dichlorobutanoic acid: Formed via oxidation.
Applications De Recherche Scientifique
4,4-Dichlorobutanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutyronitrile: Similar in structure but with only one chloro group.
3,4-Dichlorobutanenitrile: Similar but with chloro groups on different carbon atoms.
Uniqueness
4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C4H5Cl2N |
|---|---|
Poids moléculaire |
137.99 g/mol |
Nom IUPAC |
4,4-dichlorobutanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2 |
Clé InChI |
QTIBJFBASMLMDO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
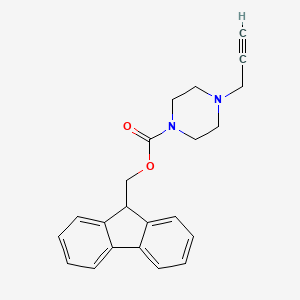
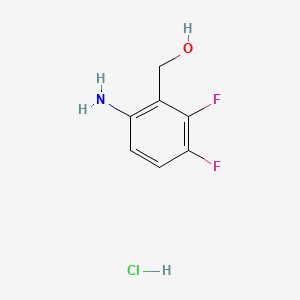
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
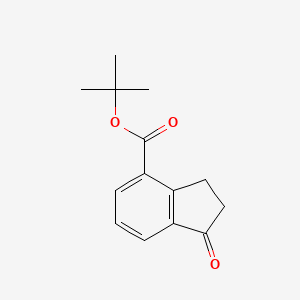
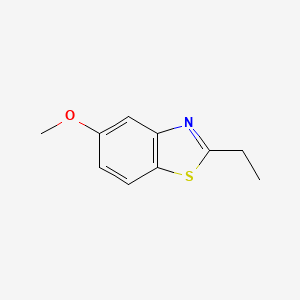

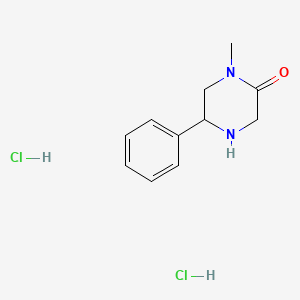
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)

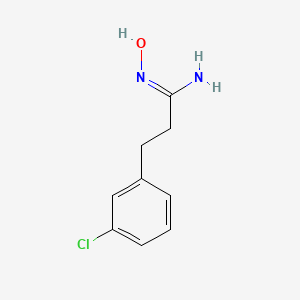
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)

